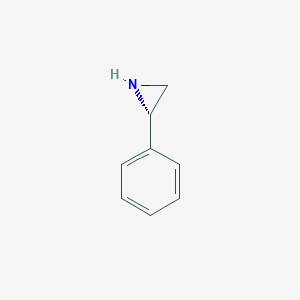
(2R)-2-phenylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-phenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to the second carbon of the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenylaziridine can be achieved through several methods. One common approach involves the reaction of phenylamine with ethylene oxide under basic conditions. Another method includes the cyclization of N-phenylethanolamine using a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to facilitate the cyclization reactions. The use of automated systems and reactors helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-phenylaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-phenylaziridine oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield N-phenylethylamine using reducing agents such as lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols open the ring to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-phenylaziridine oxide
Reduction: N-phenylethylamine
Substitution: Various substituted aziridines depending on the nucleophile used
Applications De Recherche Scientifique
(2R)-2-phenylaziridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its strained ring structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving aziridine ring-opening reactions.
Medicine: this compound derivatives have been investigated for their potential as anticancer agents due to their ability to alkylate DNA.
Industry: It is utilized in the production of polymers and as a precursor for various fine chemicals.
Mécanisme D'action
The mechanism by which (2R)-2-phenylaziridine exerts its effects involves the strain in the aziridine ring, which makes it highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in medicinal chemistry to design drugs that can target specific biomolecules. The molecular targets often include DNA and proteins, where the aziridine ring-opening leads to the formation of stable adducts, disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound without the phenyl group.
N-phenylaziridine: Similar structure but lacks the stereochemistry of (2R)-2-phenylaziridine.
2-methylaziridine: Contains a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct reactivity and biological activity compared to other aziridines. The stereochemistry plays a crucial role in its interaction with biological targets, making it a valuable compound in asymmetric synthesis and drug design.
Propriétés
Numéro CAS |
18142-08-0; 25260-42-8 |
|---|---|
Formule moléculaire |
C8H9N |
Poids moléculaire |
119.167 |
Nom IUPAC |
(2R)-2-phenylaziridine |
InChI |
InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m0/s1 |
Clé InChI |
GBIKLFWSUVVUKT-QMMMGPOBSA-N |
SMILES |
C1C(N1)C2=CC=CC=C2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















